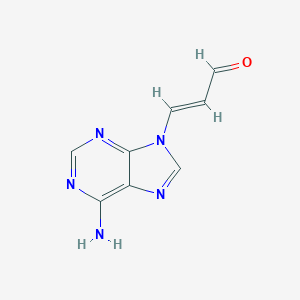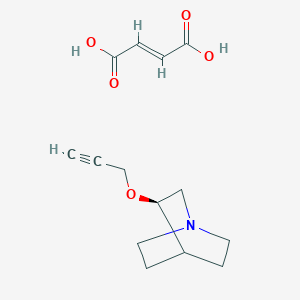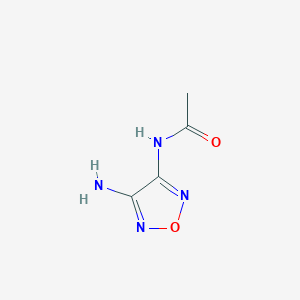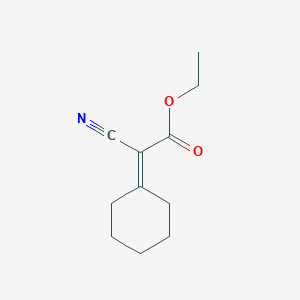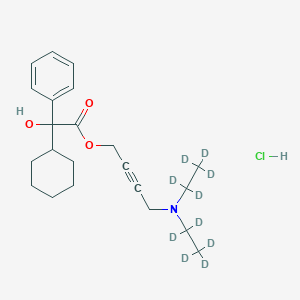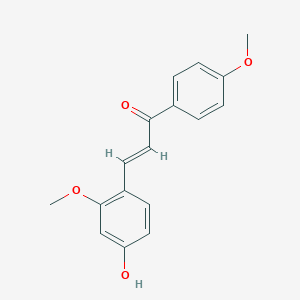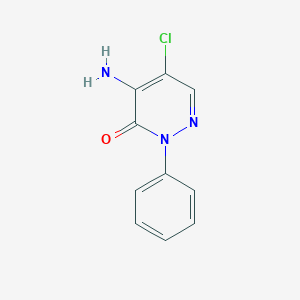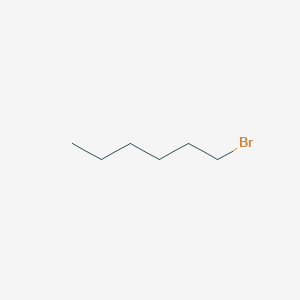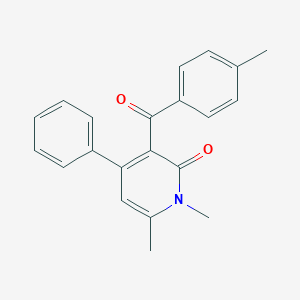
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is a chemical compound that has shown significant potential in scientific research applications. It is a member of the pyridinone family of compounds, which have been widely studied for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation. Further research is needed to fully elucidate the compound's mechanism of action.
Biochemical And Physiological Effects
In addition to its potential anti-cancer properties, 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potentially useful therapeutic agent for a variety of conditions.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-. One area of interest is the development of new derivatives and analogs of the compound, which may exhibit improved anti-cancer activity or other beneficial properties. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to identify potential drug targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of the compound in human patients.
Synthesis Methods
The synthesis of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 2-amino-5,6-dimethylpyridine, followed by further modifications to yield the final product.
Scientific Research Applications
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound exhibits significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further investigation.
properties
CAS RN |
143572-55-8 |
|---|---|
Product Name |
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- |
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1,6-dimethyl-3-(4-methylbenzoyl)-4-phenylpyridin-2-one |
InChI |
InChI=1S/C21H19NO2/c1-14-9-11-17(12-10-14)20(23)19-18(16-7-5-4-6-8-16)13-15(2)22(3)21(19)24/h4-13H,1-3H3 |
InChI Key |
NENATYDAFDTMOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
Other CAS RN |
143572-55-8 |
synonyms |
1,6-Dimethyl-3-(4-methylbenzoyl)-4-phenyl-2(1H)-pyridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




